molecular formula C9H7N3O B2610928 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile CAS No. 2201006-58-6

3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile

Cat. No. B2610928
CAS RN: 2201006-58-6
M. Wt: 173.175
InChI Key: ISNMIRDRMOGIOI-UHFFFAOYSA-N
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Description

“3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile” is a chemical compound that is part of a series of alkynyl-substituted pyrazine and pyridine derivatives . These compounds are synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . They are predominantly used as building blocks for the construction of target molecules .


Synthesis Analysis

The synthesis of these compounds involves N-heterocycle-substituted alkynes serving as intermediates in a reaction series . The aim is to synthesize pyrazine- or pyridine-substituted prop-2-yn-1-ols and but-3-yn-2-ols .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . The products are either white solids or colorless liquids .


Chemical Reactions Analysis

These compounds are very reactive and are used as key intermediates in synthetic reaction series . They are used as attractive precursors to a number of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . After purification, a color change or intense darkening was observed in some cases, indicating their stability .

Scientific Research Applications

Building Blocks for Target Molecules

“3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile” is predominantly used as a building block for the construction of target molecules . It is a key intermediate in synthetic reaction series .

Preparation of Pentathiepins

These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins, which have potential anticancer and antibacterial activities .

Preparation of Neuronal Acetylcholine-Gated Ion Channel Agonists

The compound has been used in the preparation of neuronal acetylcholine-gated ion channel agonists .

Synthesis of Naphthofurans

It has been used in the synthesis of naphthofurans .

Synthesis of γ-Butyrolactol Ether Derivatives

The compound has been used in the synthesis of γ-butyrolactol ether derivatives .

Synthesis of α,β-Acetylenic Aldehydes from Terminal Alkynes

It has been part of investigations regarding the synthesis of α,β-acetylenic aldehydes from terminal alkynes .

Bioinorganic Model Chemistry of Molybdenum-Dependent Oxidoreductases

Pyrazine-substituted but-3-yn-2-ones also play an important role in the context of bioinorganic model chemistry of molybdenum-dependent oxidoreductases .

Synthesis of N-Alkenyl 2-Pyridonyl Sec-Amines

N-Alkenyl 2-pyridonyl amines are afforded in high yields via a gold-catalyzed rearrangement of 2-propargyloxypyridine and 2-(but-3-yn-1-yloxy)pyridine in acidic conditions . This approach exhibits significant utility due to its outstanding efficiency of conversion in the synthesis of secondary amines as a one-pot reaction .

Future Directions

The future directions for these compounds could involve further development and exploration of their potential applications in pharmaceuticals . They could also be used for mimicking complex organic ligands in bioinorganic model chemistry .

properties

IUPAC Name

3-but-2-ynoxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-2-3-6-13-9-8(7-10)11-4-5-12-9/h4-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNMIRDRMOGIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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